Selective Inhibition of Mycobacterium tuberculosis DHFR Over Human and Yeast Orthologues
A derivative of the target scaffold, 4,5‑dideoxy‑5‑(2,6‑diamino‑5‑phenylpyrimidin‑4‑yl)‑D‑erythro‑pentitol, selectively inhibits Mycobacterium tuberculosis DHFR while showing little effect on the human or yeast enzymes in a whole‑cell DHFR‑complementation assay [REFS‑1]. In contrast, trimethoprim inhibits M. smegmatis DHFR with Ki values in the low nanomolar range but exhibits 30‑fold weaker affinity for Neisseria gonorrhoeae DHFR (Ki ≈ 45 nM vs. 1.2 nM for E. coli) [REFS‑2], indicating broad but non‑selective bacterial DHFR coverage.
| Evidence Dimension | Selectivity of DHFR inhibition (M. tuberculosis vs. human/yeast) |
|---|---|
| Target Compound Data | Selective inhibition of M. tuberculosis DHFR; little effect on human or yeast enzyme (qualitative) |
| Comparator Or Baseline | Trimethoprim: Ki ≈ 45 nM (N. gonorrhoeae DHFR) vs. 1.2 nM (E. coli DHFR) [REFS‑2] |
| Quantified Difference | Qualitative selectivity advantage for mycobacterial enzyme; trimethoprim shows broad bacterial activity lacking species‑level discrimination |
| Conditions | Yeast whole‑cell DHFR complementation assay (M. tuberculosis, human, yeast DHFR genes expressed in S. cerevisiae) |
Why This Matters
This selectivity signature is absent in generic antifolates like trimethoprim, making the 2,6‑diamino‑5‑phenylpyrimidin‑4(1H)‑one scaffold a strategic starting point for antitubercular lead optimisation.
- [1] El-Hamamsy, M.H.R.I.; Smith, A.W.; Thompson, A.S.; Threadgill, M.D. Structure‑based design, synthesis and preliminary evaluation of selective inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis. Bioorg. Med. Chem. 2007, 15, 4552‑4576. View Source
- [2] NCBI. Dihydrofolate Reductase from Neisseria sp. – Trimethoprim Ki data. NCBI Gene/Protein resource. View Source
